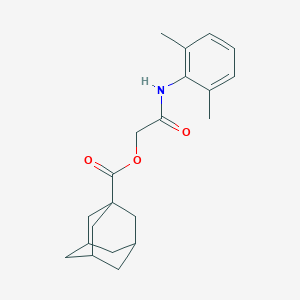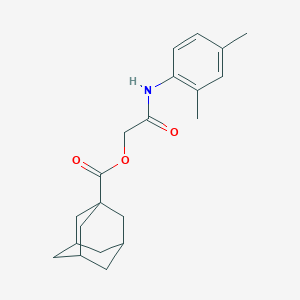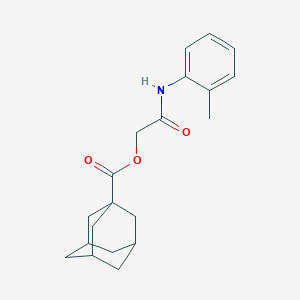![molecular formula C19H13BrFNO5S B305731 2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B305731.png)
2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound is also known as BFT, and it is a thiazolidine derivative that has shown promising results in various studies.
科学的研究の応用
2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid has been studied for its potential applications in various biomedical research fields. One of the primary applications is in cancer research, where BFT has shown promising results in inhibiting the growth of cancer cells. BFT has also been studied for its potential use in treating diabetes, as it has been shown to improve insulin sensitivity in animal models. Additionally, BFT has been studied for its potential use in treating neurodegenerative diseases, as it has been shown to have neuroprotective effects.
作用機序
The exact mechanism of action of 2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid is not fully understood. However, studies have shown that BFT inhibits the activity of various enzymes that are involved in cellular processes such as cell division and apoptosis. BFT has also been shown to activate certain signaling pathways that are involved in regulating cellular metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
Studies have shown that 2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid has various biochemical and physiological effects. BFT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell division. BFT has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. Additionally, BFT has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid in lab experiments is its potential to inhibit the growth of cancer cells and improve insulin sensitivity. However, there are also some limitations to using BFT in lab experiments. One limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize the compound for specific applications. Additionally, BFT may have off-target effects that could complicate experimental results.
将来の方向性
There are several future directions for research on 2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid. One direction is to further investigate the mechanism of action of BFT, which could lead to the development of more specific and effective compounds. Another direction is to explore the potential use of BFT in combination with other compounds for the treatment of cancer and other diseases. Additionally, research could focus on optimizing the synthesis method of BFT to improve its yield and purity. Finally, future research could explore the potential use of BFT in clinical trials to evaluate its safety and efficacy in humans.
合成法
The synthesis of 2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid is a multi-step process that involves the use of various reagents and solvents. The synthesis starts with the reaction of 4-fluorobenzaldehyde and thiosemicarbazide, which leads to the formation of 4-(4-fluorobenzylidene)thiosemicarbazide. This compound is then reacted with 2-bromo-4-(2-hydroxyethoxy)phenol to form 2-[2-bromo-4-[(E)-[4-(4-fluorobenzylideneamino)-2,4-dioxothiazolidin-5-ylidene]methyl]phenoxy]acetic acid. The final product, 2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid, is obtained by reacting the previous compound with sodium hydroxide.
特性
製品名 |
2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
|---|---|
分子式 |
C19H13BrFNO5S |
分子量 |
466.3 g/mol |
IUPAC名 |
2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H13BrFNO5S/c20-14-7-12(3-6-15(14)27-10-17(23)24)8-16-18(25)22(19(26)28-16)9-11-1-4-13(21)5-2-11/h1-8H,9-10H2,(H,23,24)/b16-8+ |
InChIキー |
FHFIEFIJJDWDCA-LZYBPNLTSA-N |
異性体SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C\C3=CC(=C(C=C3)OCC(=O)O)Br)/SC2=O)F |
SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)Br)SC2=O)F |
正規SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)Br)SC2=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




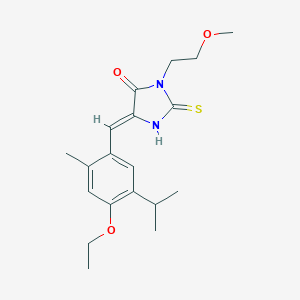
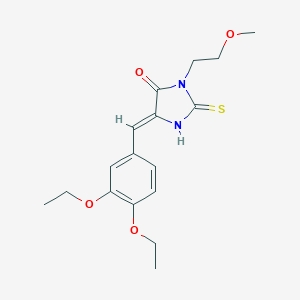
![3-Benzyl-5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305657.png)
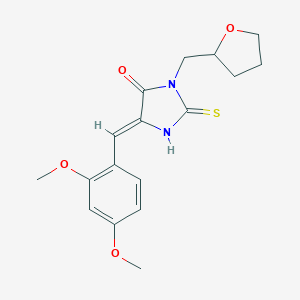
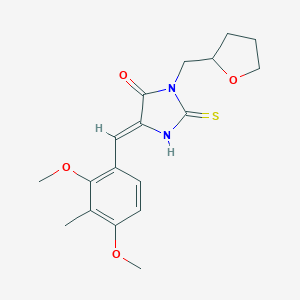
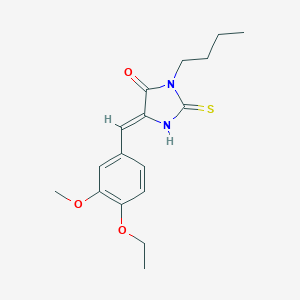
![Ethyl4-(5-{2-[5-cyano-3-nitro-4-(methoxymethyl)-6-oxo-1,6-dihydro-2-pyridinyl]vinyl}-2-furyl)benzoate](/img/structure/B305662.png)
![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 3-methoxybenzoate](/img/structure/B305667.png)
![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 2-chlorobenzoate](/img/structure/B305668.png)
